2-(1-(Methylsulfonyl)cyclopropyl)acetic acid

Lipophilicity Medicinal Chemistry Physicochemical Properties

Ensure synthetic success with 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid. This cyclopropaneacetic acid derivative features a hydrolytically stable C-S methylsulfonyl group, eliminating the lability of sulfonate ester analogs. Its low LogP (-1.25) and high TPSA enhance aqueous solubility for parenteral drug candidates and target-engagement assays. The rigid cyclopropane core provides conformational stability, while the electron-withdrawing sulfonyl group enables reliable amide coupling without premature hydrolysis. Iso-certified ≥98% purity, ready for your next multi-step synthesis of bioconjugates or covalent probes, ensuring batch-to-batch reproducibility and reducing purification overhead.

Molecular Formula C6H10O4S
Molecular Weight 178.2
CAS No. 1887209-88-2
Cat. No. B2496426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
CAS1887209-88-2
Molecular FormulaC6H10O4S
Molecular Weight178.2
Structural Identifiers
SMILESCS(=O)(=O)C1(CC1)CC(=O)O
InChIInChI=1S/C6H10O4S/c1-11(9,10)6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
InChIKeyZYIJAEBUCVQQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS 1887209-88-2): Chemical Identity, Core Properties, and Role as a Functionalized Cyclopropaneacetic Acid Building Block


2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is a cyclopropaneacetic acid derivative bearing a methylsulfonyl (mesyl) substituent at the 1‑position of the cyclopropane ring. Its molecular formula is C₆H₁₀O₄S and its monoisotopic mass is 178.02998 g·mol⁻¹ . The compound is commercially available as a research reagent with typical purities of 95–98% and is supplied under ISO‑certified quality systems for pharmaceutical R&D . The combination of a strained cyclopropyl motif and a strongly electron‑withdrawing sulfonyl group imparts a distinctive physicochemical profile, notably a calculated LogP of −1.25 , that differentiates it from simple cyclopropaneacetic acid analogs and from its sulfonate‑ester congeners.

Why 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid Cannot Be Replaced by Common Cyclopropaneacetic Acid Analogs or Sulfonate Esters in Structure‑Sensitive Workflows


Cyclopropaneacetic acid derivatives are widely employed in medicinal chemistry to modulate conformation and metabolic stability . However, the simple cyclopropaneacetic acid scaffold (LogP ~0.75) lacks the polarity and hydrogen‑bonding capacity required for many aqueous‑compatible or target‑engagement optimized designs. Conversely, the sulfonate‑ester analog 2‑(1‑((methylsulfonyl)oxy)cyclopropyl)acetic acid (CAS 832142‑14‑0) introduces a hydrolytically labile oxygen‑sulfur bond, making it unsuitable for processes that demand long‑term storage stability or exposure to ambient moisture . 2‑(1‑(Methylsulfonyl)cyclopropyl)acetic acid, with its direct C–S bond, retains the beneficial electron‑withdrawing and polarity‑enhancing properties of the sulfonyl group while eliminating the hydrolytic vulnerability of the sulfonate ester. This structural distinction translates into quantifiable differences in lipophilicity, stability, and downstream reactivity, as detailed in the evidence that follows.

Quantitative Evidence for Selecting 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid Over Cyclopropaneacetic Acid and Its Sulfonate Ester Analog


LogP Reduction of ~2.0 Units versus Cyclopropaneacetic Acid Enhances Aqueous Compatibility in Drug Design

The methylsulfonyl substituent dramatically reduces the calculated lipophilicity of 2-(1-(methylsulfonyl)cyclopropyl)acetic acid relative to the unsubstituted cyclopropaneacetic acid scaffold. The target compound exhibits a calculated LogP of −1.25 , whereas cyclopropaneacetic acid has a reported predicted LogP of 0.745 [1]. This represents a LogP decrease of 1.995 units, indicating substantially higher polarity and aqueous solubility.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Superior Hydrolytic Stability versus the Sulfonate Ester Analog (CAS 832142-14-0) for Long‑Term Storage and Ambient‑Condition Handling

The direct carbon–sulfur bond in 2-(1-(methylsulfonyl)cyclopropyl)acetic acid confers resistance to hydrolysis, in contrast to the sulfonate‑ester analog 2-(1-((methylsulfonyl)oxy)cyclopropyl)acetic acid, which is explicitly described as moisture‑sensitive and requiring storage under nitrogen at 2–8 °C to prevent hydrolysis . The target compound, by comparison, is offered under standard room‑temperature storage conditions by multiple suppliers, indicating a practical stability advantage for routine laboratory use .

Stability Storage Synthetic Intermediate

Procurement‑Relevant Differentiation: ISO‑Certified Quality and High Purity Specifications

2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is supplied by MolCore with a purity specification of NLT 98% and under an ISO‑certified quality system suitable for global pharmaceutical R&D and quality control . This level of quality assurance exceeds the typical 95–97% purity offered for many generic cyclopropaneacetic acid building blocks and provides greater confidence in batch‑to‑batch consistency.

Procurement Quality Control Pharmaceutical R&D

Structural Uniqueness for Drug Design: The Methylsulfonyl Group as a Conformation‑Restricting and Polarity‑Enhancing Motif

The cyclopropyl ring is a well‑established motif for improving metabolic stability and restricting molecular conformation in drug candidates . The addition of the methylsulfonyl group further increases topological polar surface area (TPSA) and hydrogen‑bond acceptor capacity relative to simple cyclopropaneacetic acid. While direct head‑to‑head data are not available, the target compound's calculated TPSA of 74.3 Ų (estimated from structure) is significantly higher than that of cyclopropaneacetic acid (~37.3 Ų), a difference that correlates with improved solubility and reduced passive membrane permeability—a desirable profile for certain target classes.

Drug Design Conformational Restriction Physicochemical Modulation

Priority Research and Industrial Applications Where 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid Provides Tangible Advantage


Medicinal Chemistry: Lead Optimization for Aqueous‑Compatible and Peripherally Restricted Candidates

Given its LogP of −1.25 and increased TPSA compared to unsubstituted cyclopropaneacetic acid, 2-(1-(methylsulfonyl)cyclopropyl)acetic acid is ideally suited for synthesizing drug candidates intended for parenteral administration or targets where blood‑brain barrier penetration must be minimized. The cyclopropyl ring maintains conformational rigidity, while the sulfonyl group ensures solubility in aqueous assay buffers .

Chemical Biology: Synthesis of Stable Probe Molecules and Activity‑Based Probes

The hydrolytic stability of the C–S bond, relative to sulfonate esters, makes this compound a reliable starting material for multi‑step syntheses of covalent probes or bioconjugates. Researchers can exploit the carboxylic acid for amide coupling without concern for premature hydrolysis of the sulfonyl moiety .

Pharmaceutical Process Development: Scale‑Up of Intermediates with Consistent Quality

The availability of 2-(1-(methylsulfonyl)cyclopropyl)acetic acid under ISO‑certified quality with NLT 98% purity reduces the burden of in‑house purification and ensures batch‑to‑batch reproducibility. This is particularly valuable during process chemistry scale‑up, where impurity profiles must be tightly controlled .

Academic Research: Exploring Electronic Effects of Sulfonyl Groups on Cyclopropane Reactivity

The electron‑withdrawing methylsulfonyl substituent activates the adjacent acetic acid toward nucleophilic acyl substitution and influences the ring‑opening behavior of the cyclopropane. This makes the compound a useful model system for studying polar effects in strained carbocycles .

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